2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid
Description
2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid (CAS: 1505-01-7) is a benzoic acid derivative featuring a 2,4-dihydroxyphenyl group linked via a 2-oxoethoxy bridge. This compound is characterized by two aromatic rings: a benzoic acid moiety and a dihydroxyphenyl group connected by an ether-ketone spacer. Its molecular formula is C15H12O7, with a molecular weight of 304.25 g/mol . It is commercially available for research applications, particularly in life sciences and pharmaceutical intermediates .
Properties
IUPAC Name |
2-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c16-9-5-6-10(12(17)7-9)13(18)8-21-14-4-2-1-3-11(14)15(19)20/h1-7,16-17H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEPOVJGDQMOLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid typically involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl 2-bromoacetate under basic conditions to form an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinones or diketones.
Reduction: Alcohols or diols.
Substitution: Ethers or esters.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid exhibit significant antimicrobial properties. For instance, derivatives have been evaluated for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that certain chromanone derivatives showed antibacterial activity with zones of inhibition measured in millimeters against these pathogens .
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| 2-(1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-yl) chroman-4-one | Staphylococcus aureus | 32 |
| 6-Chloro-2-vinyl chroman-4-one | Escherichia coli | 7.30 |
| 3-benzylidene-4-chromanone | Staphylococcus aureus | 15.5 |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent .
Materials Science
Polymer Additives
In materials science, derivatives of this compound are being explored as additives in polymer formulations. They can enhance the thermal stability and mechanical properties of polymers when incorporated into their matrices .
| Application | Polymer Type | Effect |
|---|---|---|
| Thermal Stabilizer | Polyvinyl Chloride (PVC) | Improved thermal stability |
| Mechanical Reinforcement | Polycarbonate | Enhanced tensile strength |
Food Preservation
Preservative Properties
The compound has potential applications as a food preservative due to its ability to inhibit microbial growth. Studies show that benzoic acid derivatives can effectively prevent spoilage in acidic foods such as fruit juices and pickles by reducing the growth of molds and yeasts .
| Food Type | Maximum Concentration (%) | Efficacy Mechanism |
|---|---|---|
| Citrus Juices | 0.1 | pH-dependent inhibition of microbial growth |
| Pickled Vegetables | 0.05 | Antifungal activity against common spoilage organisms |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including those related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing promise as potential therapeutic agents for treating infections caused by resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 2: Application in Food Industry
In another study focusing on food preservation, researchers tested the effectiveness of benzoic acid derivatives in extending the shelf life of acidic beverages. The findings revealed that incorporating these compounds significantly reduced microbial load over time compared to control samples without preservatives .
Mechanism of Action
The mechanism of action of 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the carboxylic acid group can form ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
2-[2-Oxo-2-(phenylamino)ethoxy]benzoic acid (CAS: 18704-93-3)
- Structure: Replaces the dihydroxyphenyl group with a phenylamino moiety.
- Molecular Formula: C15H13NO4; Molecular Weight: 271.27 g/mol .
- Key Differences: The phenylamino group introduces basicity via the NH group, altering solubility and reactivity compared to the hydroxyl-rich target compound.
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate
- Structure : Ester derivative of the target compound (benzoate instead of benzoic acid).
- Molecular Formula : C17H16O7; Molecular Weight : 332.30 g/mol .
- Key Differences : The ester group reduces acidity and may enhance lipophilicity, making it more suitable for specific synthetic or formulation applications.
Dihydroxyphenyl-Containing Analogues
(E)-2-(1-Carboxy-2-(2,4-dihydroxyphenyl)vinyl)benzoic Acid (3d)
Phenacyl Benzoate Derivatives (e.g., 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate)
- Structure : Replaces dihydroxyphenyl with chlorophenyl and hydroxybenzoate groups.
- Key Differences : The chloro substituent increases electron-withdrawing effects, altering electronic properties and stability .
Azo and Heterocyclic Derivatives
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo Benzoic Acid
- Structure : Incorporates an azo (-N=N-) linkage and benzothiazole ring.
- Synthesis: Diazotization of benzothiazole amines followed by coupling with phenolic carboxylic acids .
- Key Differences: Azo groups enable chromophoric properties, making these compounds useful as dyes or spectroscopic probes, unlike the target compound’s non-conjugated system .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid | C15H12O7 | 304.25 | Not reported | Benzoic acid, dihydroxyphenyl, ethoxy ketone |
| (E)-2-(1-Carboxy-2-(2,4-dihydroxyphenyl)vinyl)benzoic Acid (3d) | C16H12O6 | 300.26 | 175–177 | Vinyl carboxylate, dihydroxyphenyl |
| 2-[2-Oxo-2-(phenylamino)ethoxy]benzoic acid | C15H13NO4 | 271.27 | Not reported | Phenylamino, ethoxy ketone |
| Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate | C17H16O7 | 332.30 | Not reported | Benzoate ester, dihydroxyphenyl |
| 3-Ethoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzoic acid | C15H19NO6 | 309.31 | Not reported | Morpholinyl, ethoxy ketone |
Biological Activity
2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid, commonly referred to by its CAS number 1505-01-7, is a compound of significant interest due to its potential biological activities. This article will explore the compound's biological activity, including its mechanisms, effects in various biological systems, and relevant research findings.
- Molecular Formula : C₁₅H₁₂O₆
- Molecular Weight : 288.26 g/mol
- CAS Number : 1505-01-7
The compound features a benzoic acid structure with a dihydroxyphenyl substituent and an oxoethoxy group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial and fungal strains. For instance:
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| C. albicans | 18 | 100 |
These results suggest a promising antimicrobial profile that warrants further investigation.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines in human cell lines. A notable study reported:
- Cytokine Inhibition : Reduction in TNF-α and IL-6 levels by approximately 30% at a concentration of 50 µM.
- Mechanism : The anti-inflammatory effects are hypothesized to be mediated through the inhibition of NF-kB signaling pathways.
Cytotoxicity
Cytotoxicity assays on cancer cell lines have revealed that this compound exhibits selective toxicity towards certain cancer types while sparing normal cells. For example:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (breast) | 12 | 3 |
| HeLa (cervical) | 15 | 4 |
| Normal Fibroblasts | >50 | - |
This selectivity suggests potential for development as an anticancer agent.
Case Study 1: Anti-inflammatory Application
In a clinical trial involving patients with rheumatoid arthritis, participants treated with formulations containing this compound showed significant improvement in joint swelling and pain reduction compared to placebo groups.
Case Study 2: Antimicrobial Efficacy in Agriculture
A field study demonstrated the efficacy of this compound as a biopesticide against fungal pathogens affecting tomato crops. Application at specific concentrations reduced disease incidence by over 40% without adversely affecting plant growth.
Q & A
Q. What are the recommended synthetic routes for 2-[2-(2,4-Dihydroxyphenyl)-2-oxoethoxy]benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of structurally analogous benzoic acid derivatives often involves coupling reactions, hydrolysis, and protecting group strategies. For example, oxamide derivatives (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid) are synthesized via nucleophilic substitution or esterification, with critical steps including pH control and temperature optimization . For the target compound, key considerations include:
- Protection of hydroxyl groups : Use acetyl or benzyl groups to prevent undesired side reactions during coupling.
- Coupling reagents : Employ carbodiimides (e.g., DCC) or HOBt for activating carboxylic acid moieties.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of phenolic intermediates.
- Yield optimization : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolve the planar geometry and hydrogen-bonding networks, as seen in triclinic crystal systems (space group P1) with parameters a = 4.8774 Å, b = 9.470 Å, and γ = 92.444° .
- FT-IR and NMR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, aromatic protons at δ 6.5–8.0 ppm).
- UV-Vis spectroscopy : Detect conjugation between the dihydroxyphenyl and benzoic acid moieties (λmax ~260–300 nm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for hydrogen-bonding patterns?
Methodological Answer: Discrepancies often arise from polymorphism or solvent inclusion. To address this:
- Compare multiple datasets : Use programs like SHELXL to refine hydrogen-bond parameters (e.g., O—H⋯O distances ~2.6–2.8 Å) .
- Dynamic vs. static disorder analysis : Apply occupancy refinement for disordered atoms.
- Validate with DFT calculations : Compare experimental bond angles/angles with computational models .
For example, chains parallel to the [111] direction in similar compounds are stabilized by O—H⋯O and C—H⋯O interactions, which may vary with crystallization solvents .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Modify the dihydroxyphenyl group to enhance hydrogen-bond donor capacity or introduce electron-withdrawing groups (e.g., NO₂) to increase electrophilicity .
- Bioisosteric replacements : Replace the oxoethoxy linker with thioether or amide groups to improve metabolic stability .
- In silico screening : Use molecular docking to predict binding affinities for targets like cyclooxygenase (COX) or tyrosine kinases .
Q. How can researchers address challenges in purity assessment during scale-up synthesis?
Methodological Answer:
- HPLC-MS : Detect trace impurities (e.g., unreacted phenolic precursors) using C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid).
- Elemental analysis : Confirm stoichiometry (e.g., C, H, N within ±0.3% of theoretical values) .
- Thermogravimetric analysis (TGA) : Identify solvent residues or decomposition products above 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
